Wogonoside
Overview
Description
Mechanism of Action
Wogonoside is a bioactive flavonoid derived from the root of Scutellaria baicalensis Georgi, a popular traditional Chinese medicine . It has been shown to exhibit various therapeutic effects, including anticancer, anti-inflammatory, and antiviral activities . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
This compound has been found to interact with several targets. It has been shown to suppress the expression of tumor necrosis factor receptor-associated factor 2 (TRAF2) and TRAF4 in breast cancer . In acute myeloid leukemia (AML) cells, it affects the expression and subcellular localization of phospholipid scramblase 1 (PLSCR1) .
Mode of Action
This compound interacts with its targets leading to various cellular changes. For instance, it inhibits the Gli1 nuclear translocation and transcription activities of Hedgehog signaling via promoting ubiquitination-dependent degradation of Smoothened . In AML cells, it promotes PLSCR1 trafficking into the nucleus and facilitates its binding to the inositol 1,4,5-trisphosphate receptor 1 (IP3R1) promoter, thus increasing the expression of IP3R1 .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to inhibit the NF-κB/STAT6 activation pathway, which leads to a decrease in airway inflammation, airway remodeling, and mucus hypersecretion . It also activates ER stress transducers such as IRE1α, PERK-eIF2α, and ATF6 in HL-60 cells by inhibiting the PI3K-AKT signaling pathway . Moreover, it triggers the IFN-induced antiviral signaling (STAT1/IRF3 pathway) and activates anti-inflammatory responses via modulation of NF-κB/AP1/MAPK signaling pathways .
Result of Action
This compound has been shown to exert significant molecular and cellular effects. It induces cell cycle arrest and differentiation in AML cells . It also inhibits tumor growth and metastasis in endometrial cancer via ER stress-Hippo signaling axis . In addition, it has been found to suppress tumor growth in mice bearing various types of cancer cells such as breast cancer, lung cancer, and leukemia .
Action Environment
Environmental factors can influence the action of this compound. For instance, rhizosphere microbes have been found to influence this compound accumulation in perennial Scutellaria baicalensis . Available manganese and exchangeable calcium indirectly affected this compound formation and accumulation .
Biochemical Analysis
Biochemical Properties
Wogonoside interacts with several enzymes, proteins, and other biomolecules. It has been found to inhibit the NADPH-ADF stimulated lipid peroxidation in the rat liver . It also inhibits the activity of adenosine 3’,5-cyclic monophosphate phosphodiesterase and has an inhibitory effect on histamine from peritoneal mast cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can suppress the growth and metastasis of breast tumor in the orthotopic model of MDA-MB-231 cells . It also reduces the overexpression of TNF-α, TRAF2, and TRAF4 in the later stage of the tumor, improving the tumor microenvironment . In acute myeloid leukemia (AML) cell lines and primary patient-derived AML cells, this compound exerts antiproliferative properties both in vitro and in vivo .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inactivates NF-κB signaling through decreasing the protein expression of TRAF2/4, which further inhibits Twist1 expression . Consequently, this compound down-regulates MMP-9, MMP-2, vimentin, and CD44v6 expression in TNF-α-induced MDA-MB-231 and MDA-MB-435 cells .
Temporal Effects in Laboratory Settings
This compound has shown to have temporal effects in laboratory settings. It has been found to dose-dependently decrease the production of inflammatory mediators including NO and PGE2 . It also inhibits the release of pro-inflammatory cytokines including TNF-α and IL-6 in LPS-induced RAW264.7 cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a surgically induced mouse model of DMM, intragastric administration of 40 mg/kg this compound once daily for 8 weeks significantly inhibited aortic inflammatory response and lipid deposition .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to regulate various metabolic indicators, targets, and pathways, which ultimately provide cardio-protective effects on myocardial ischemia and myocardial ischemia/reperfusion injury after blood supply restoration .
Subcellular Localization
This compound affects the expression and subcellular localization of PLSCR1 in AML cells . It promotes PLSCR1 trafficking into the nucleus and facilitates its binding to the inositol 1,4,5-trisphosphate receptor 1 (IP3R1) promoter, thus increasing the expression of IP3R1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Wogonoside can be synthesized through the hydrolysis of its aglycone, wogonin, which is obtained from the root of Scutellaria baicalensis. The hydrolysis reaction involves the use of concentrated sulfuric acid and water, resulting in the conversion of wogonin glucuronide to wogonin .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of wogonin from the root of Scutellaria baicalensis, followed by its glucuronidation. The process includes the use of enzymes such as cellulase and β-glucosidase to enhance the yield of wogonin and its subsequent conversion to this compound .
Chemical Reactions Analysis
Types of Reactions: Wogonoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Concentrated sulfuric acid and water are used to hydrolyze this compound to wogonin.
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide under controlled conditions.
Glycosylation: Enzymatic glycosylation using β-glucosidase is employed to convert wogonin to this compound.
Major Products Formed:
Hydrolysis: Wogonin
Oxidation: Oxidized derivatives of this compound
Glycosylation: this compound
Scientific Research Applications
Wogonoside has been extensively studied for its potential therapeutic applications in various fields:
Chemistry:
Biology:
- Investigated for its role in modulating biological pathways, including the inhibition of epithelial-mesenchymal transition and cancer stem-like cell properties .
Medicine:
- Demonstrated anti-cancer properties, particularly in the treatment of cutaneous squamous cell carcinoma and triple-negative breast cancer .
- Exhibited anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases .
Industry:
Comparison with Similar Compounds
- Baicalin
- Oroxylin A Glucuronide
- Baicalein
- Wogonin
Wogonoside’s unique combination of biological activities and its potential therapeutic applications make it a compound of significant interest in both scientific research and industrial applications.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O11/c1-30-18-13(32-22-17(27)15(25)16(26)20(33-22)21(28)29)8-11(24)14-10(23)7-12(31-19(14)18)9-5-3-2-4-6-9/h2-8,15-17,20,22,24-27H,1H3,(H,28,29)/t15-,16-,17+,20-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOHXHDWGCMVCO-NTKSAMNMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=CC=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199062 | |
Record name | Oroxindin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51059-44-0 | |
Record name | Wogonoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51059-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oroxindin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051059440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oroxindin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80199062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 51059-44-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OROXINDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETX4944Z3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of wogonoside?
A1: Research suggests that this compound interacts with multiple signaling pathways involved in inflammation, cell proliferation, and apoptosis. Key targets include:
- NF-κB: this compound has been shown to inhibit the activation of NF-κB, a transcription factor crucial for inflammatory responses. [, , ]
- PI3K/Akt: This signaling pathway is often implicated in cell survival and proliferation. This compound has demonstrated inhibitory effects on PI3K/Akt, leading to downstream effects on cell cycle arrest and apoptosis. [, , ]
- Wnt/β-catenin: This pathway plays a vital role in cell fate determination and is often dysregulated in cancer. This compound has been found to suppress Wnt/β-catenin signaling, potentially contributing to its anticancer effects. [, , ]
- STAT3: this compound exhibits inhibitory effects on STAT3, a transcription factor involved in cell growth and survival, particularly in immune responses and cancer. [, ]
Q2: How does this compound's interaction with these targets translate into its observed biological effects?
A2: By modulating these key signaling pathways, this compound exerts a range of downstream effects:
- Anti-inflammatory activity: Inhibition of NF-κB activation by this compound leads to decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and reduced inflammatory cell infiltration. [, , , ]
- Anticancer activity: this compound's inhibitory effects on PI3K/Akt and Wnt/β-catenin contribute to its anti-proliferative, pro-apoptotic, and anti-metastatic effects in various cancer cell lines. [, , , , , ]
- Neuroprotective activity: this compound has shown potential in mitigating brain edema and neuronal apoptosis, possibly through SIRT1 activation and p53 suppression. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C27H30O14 and a molecular weight of 578.52 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided research papers do not present detailed spectroscopic data, studies typically utilize techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural characterization of this compound.
Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A5: Studies indicate that this compound is absorbed after oral administration, though its bioavailability might be limited. [, , , , ] It undergoes significant metabolism, primarily through deglycosylation by gut microbiota, converting into its aglycone form, wogonin. [, ] This metabolic conversion appears crucial for enhancing its biological activity, particularly its anticancer effects. []
Q6: Are there any differences in the pharmacokinetics of this compound between healthy individuals and those with specific diseases like diabetes?
A6: Research suggests potential pharmacokinetic differences in diabetic models. Studies have reported enhanced absorption and altered metabolism of this compound in diabetic rats compared to healthy controls. [, ]
Q7: What in vitro models have been used to study the biological effects of this compound?
A7: Various cell lines, including cancer cells (e.g., prostate, lung, gastric, colon, leukemia) and non-cancer cells (e.g., chondrocytes, macrophages, endothelial cells) have been employed to investigate the effects of this compound on cell viability, proliferation, apoptosis, inflammation, and related signaling pathways. [, , , , , , , , , , , , , , , , , , , ]
Q8: What in vivo models have been used to evaluate the therapeutic potential of this compound?
A8: Animal models of various diseases, including osteoarthritis, prostate cancer, subarachnoid hemorrhage, cutaneous squamous cell carcinoma, lung cancer, non-alcoholic fatty liver disease, colitis-associated colorectal carcinogenesis, myocardial ischemia/reperfusion injury, acute myeloid leukemia, traumatic spinal cord injury, endometrial cancer, chronic nonbacterial prostatitis, and diabetic retinopathy, have been used to evaluate the efficacy and safety of this compound. [, , , , , , , , , , , , , , , ]
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